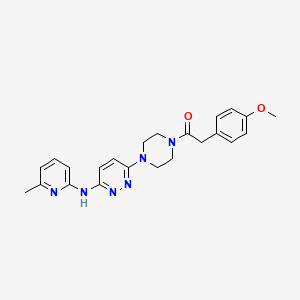

2-(4-Methoxyphenyl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

This compound features a piperazine core linked to a pyridazine ring substituted with a 6-methylpyridin-2-ylamino group at position 6 and a 4-methoxyphenyl ethanone moiety. The structure integrates multiple pharmacophoric elements:

- Piperazine: Enhances solubility and serves as a conformational spacer.

- 4-Methoxyphenyl: Electron-donating methoxy group modulates electronic properties.

- 6-Methylpyridin-2-ylamino: Introduces steric and electronic effects via the methylpyridine substituent.

Synthetic routes likely involve coupling reactions between piperazine derivatives and functionalized pyridazine intermediates, analogous to methods in and (e.g., using sulfonyl chlorides or HOBt/TBTU-mediated amidation) .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-17-4-3-5-20(24-17)25-21-10-11-22(27-26-21)28-12-14-29(15-13-28)23(30)16-18-6-8-19(31-2)9-7-18/h3-11H,12-16H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGXMRYZVFBZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone, often referred to as a pyridazine derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a methoxyphenyl group, a piperazine ring, and a pyridazinyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyridazine compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has been studied for its inhibitory effects on cytokine production and its potential as a therapeutic agent in various conditions.

1. Anti-inflammatory Activity

A study highlighted the ability of certain pyridazine derivatives to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS). The structure-activity relationship demonstrated that modifications to the pyridazine core significantly influenced the anti-inflammatory potency .

2. Antimicrobial Activity

Research has shown that similar compounds exhibit antimicrobial properties against various bacterial strains. The compound's structural components contribute to its efficacy against pathogens by disrupting their cellular processes.

3. Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties, particularly in inhibiting tumor cell proliferation. Specific mechanisms of action include inducing apoptosis in cancer cells and inhibiting angiogenesis.

Case Studies

Several case studies provide insights into the biological activities of related compounds:

- Case Study 1: A derivative similar to the target compound was tested against human cancer cell lines and showed significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential for development as an anticancer agent.

- Case Study 2: In vivo studies demonstrated that the compound could reduce tumor growth in xenograft models, further supporting its potential as an effective therapeutic agent.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the methoxy and pyridine groups significantly affect the biological activity of the compound. The presence of electron-donating groups enhances its interaction with biological targets, while steric factors also play a crucial role in determining its efficacy.

Scientific Research Applications

Introduction to 2-(4-Methoxyphenyl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

2-(4-Methoxyphenyl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of piperazine, pyridazine, and methoxyphenyl moieties, positions it as a candidate for various therapeutic applications. The compound's molecular formula is , and it has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound's structure can be represented as follows:

- IUPAC Name : 2-(4-Methoxyphenyl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

- Molecular Weight : 418.5 g/mol

- Molecular Formula :

Medicinal Chemistry

The compound's structural features suggest multiple avenues for medicinal applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 20–70 µM against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : In vitro assays have demonstrated that compounds similar to 2-(4-Methoxyphenyl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone show cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells. These studies suggest potential mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions critical in disease progression.

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

- Antibacterial Efficacy Study : A comprehensive study evaluated the antibacterial efficacy of various pyridazine derivatives, revealing that some exhibited comparable or superior activity to conventional antibiotics against multi-drug resistant strains.

- Cytotoxicity Assays : Cytotoxicity assays conducted on diverse cancer cell lines indicated that structural modifications could enhance the anticancer activity of related compounds.

- Mechanistic Studies : Research focusing on the interaction of these compounds with specific protein targets has provided insights into their mechanisms of action, highlighting their potential as therapeutic agents.

Data Table: Overview of Biological Activities

Comparison with Similar Compounds

Key Structural Variations

The table below highlights structural differences between the target compound and analogs:

Functional and Pharmacological Insights

- Trifluoromethyl groups in MK47 enhance lipophilicity and metabolic stability compared to the target compound’s methoxy group .

- Heterocycle Impact : Pyridazine (target) vs. pyrimidine () alters hydrogen-bonding capacity. Pyridazine’s two adjacent nitrogen atoms may enhance binding to targets like kinases or GPCRs compared to pyrimidine’s single nitrogen .

- Substituent Effects : The 4-methoxyphenyl group in the target compound and compound 3e () introduces electron-donating properties, while sulfonyl (3e) or bromophenyl () groups are electron-withdrawing, affecting reactivity and target affinity.

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of this compound, and how can data contradictions be resolved?

Answer:

- Recommended Techniques:

- NMR Spectroscopy : Use - and -NMR to confirm aromatic protons (e.g., methoxyphenyl signals at δ 3.8–4.0 ppm) and piperazine/heterocyclic backbone connectivity .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the pyridazine and piperazine moieties .

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm) .

- Resolving Data Contradictions : Cross-validate with X-ray crystallography (if crystalline) or computational DFT simulations to resolve ambiguities in peak assignments. For example, overlapping signals in crowded aromatic regions can be clarified using 2D NMR (COSY, HSQC) .

Q. What synthetic routes are feasible for preparing this compound, and how do reaction conditions influence yield?

Answer:

- Key Steps :

- Piperazine Coupling : React 4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine with 2-(4-methoxyphenyl)acetyl chloride under Schotten-Baumann conditions (base: NaOH, solvent: THF) .

- Heterocyclic Amination : Optimize the pyridazine-amine coupling using Buchwald-Hartwig catalysis (Pd(OAc), Xantphos) in toluene at 80°C to enhance regioselectivity .

- Yield Optimization :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Use toluene for Pd-mediated steps .

- Temperature Control : Maintain ≤100°C to prevent decomposition of the methoxyphenyl group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1B) .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation of fine particulates .

- Spill Management : Avoid aqueous cleanup; use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicology : Acute oral toxicity (LD > 300 mg/kg in rats) suggests moderate risk; implement emergency rinsing protocols for exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations?

Answer:

- Methods :

- Docking Simulations : Use AutoDock Vina with crystal structures of kinase targets (e.g., JAK2 or PI3K) to map interactions with the pyridazine and methoxyphenyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the piperazine nitrogen and catalytic residues .

- Limitations :

Q. How do structural modifications (e.g., substituent changes on pyridazine) alter the compound’s pharmacological profile?

Answer:

- Case Studies :

- Electron-Withdrawing Groups : Fluorine at pyridazine C-6 increases metabolic stability but reduces solubility (logP +0.5) .

- Piperazine Substitution : Replacing methylpyridine with morpholine (as in ) enhances CNS penetration but decreases kinase selectivity .

- Methodology :

- SAR Analysis : Synthesize analogs via Suzuki-Miyaura cross-coupling (e.g., boronic ester at pyridazine C-4) and test in enzyme inhibition assays .

- ADME Profiling : Compare microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:

- Root Causes :

- Bioavailability Issues : Poor solubility (<10 µg/mL) may limit in vivo absorption. Use amorphous solid dispersions or PEGylation .

- Metabolic Instability : CYP3A4-mediated oxidation of the methoxyphenyl group generates inactive metabolites. Introduce deuterium at labile positions .

- Experimental Design :

- Pharmacokinetic Studies : Conduct cassette dosing in rodents to measure C and AUC.

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain for CNS targets) .

Q. How can reaction byproducts be minimized during large-scale synthesis, and what analytical methods detect impurities?

Answer:

- Byproduct Control :

- Process Optimization : Use flow chemistry to reduce residence time in exothermic amidation steps, minimizing thermal degradation .

- Catalyst Screening : Replace Pd(OAc) with Pd(AmPhos)Cl for cleaner coupling (turnover number >10,000) .

- Impurity Analysis :

- HPLC-MS : Monitor for acetylated byproducts (e.g., over-reaction at piperazine) with a C18 column (gradient: 10–90% acetonitrile in 20 min) .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., hydrolyzed ketone) to identify unknown peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.